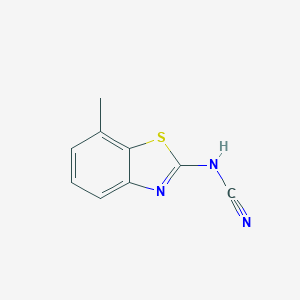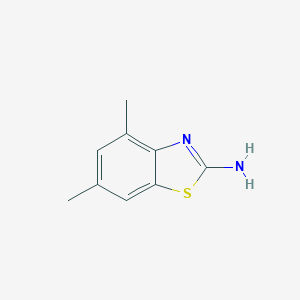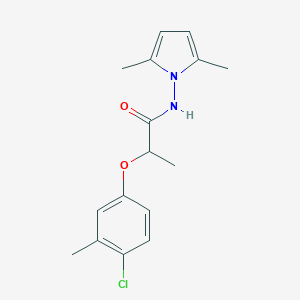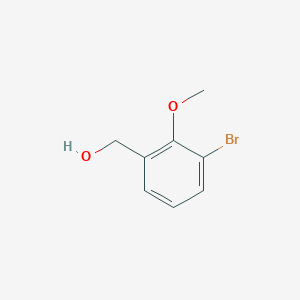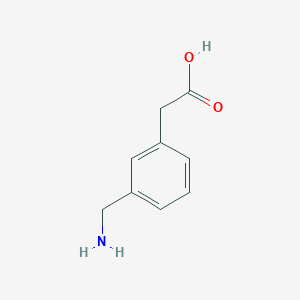
3-Aminomethyl-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-phenylacetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where an amino group is attached to the benzene ring via a methylene bridge
Mecanismo De Acción
Target of Action
3-Aminomethyl-phenylacetic acid, also known as 2-(3-(Aminomethyl)phenyl)acetic acid, is a complex compound with multiple potential targets. One of its primary targets is the natriuretic peptide receptor A (NPR-A) . This receptor is involved in raising intracellular cGMP concentrations and plays a crucial role in blood pressure regulation and sodium homeostasis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability may be influenced by its form as a boronic ester . Boronic esters are generally stable and easy to purify, making them valuable building blocks in organic synthesis . Their stability also presents challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action can vary depending on the specific context and application. For instance, in the context of the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability as a boronic ester can be affected by exposure to air and moisture . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of other reagents .
Análisis Bioquímico
Biochemical Properties
3-Aminomethyl-phenylacetic acid is involved in several biochemical reactions. It has been found to participate in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis . This interaction involves a radical approach, indicating that this compound may interact with enzymes and proteins that facilitate radical reactions .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that this compound can influence cell function. For example, it has been found to be involved in the formation of peptide bonds between amino acids, which is a crucial process in protein synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found to inhibit the binding of gabapentin to the α2δ subunit of voltage-gated calcium channels, indicating that it may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in peptide synthesis, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the catabolism of phenylacetic acid, an intermediate in phenylalanine degradation . This pathway contains several enzymes and cofactors that interact with this compound .
Transport and Distribution
It is known that this compound is involved in peptide synthesis, suggesting that it may interact with transporters or binding proteins involved in this process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-phenylacetic acid typically involves the protection of the amino group followed by the introduction of the methylene bridge. One common method is the use of BOC (Di-tert butyl dicarbonate) as a protecting agent for the amino group. The protected intermediate is then subjected to various reaction conditions to introduce the methylene bridge, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The choice of protecting agents and reaction conditions can vary based on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminomethyl-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Aminomethyl-phenylacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Phenylacetic acid: A simpler analog without the amino group.
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Phenylalanine: An amino acid with a similar benzene ring structure but different functional groups.
Uniqueness: 3-Aminomethyl-phenylacetic acid is unique due to the presence of both the amino and methylene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILONVYAUZURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623816 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-43-7 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
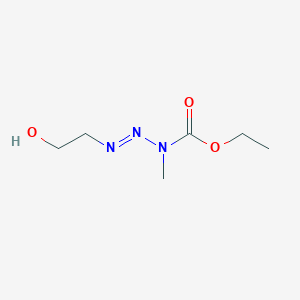
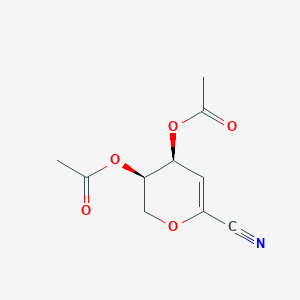
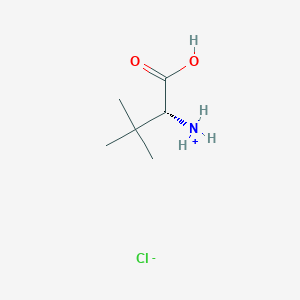
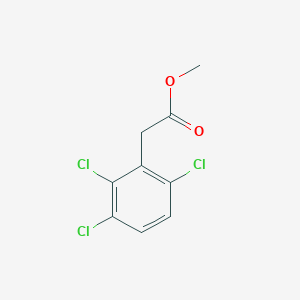
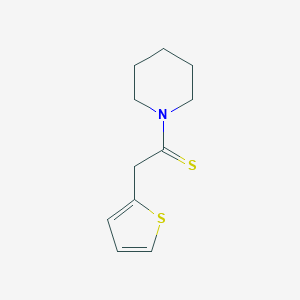
![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)
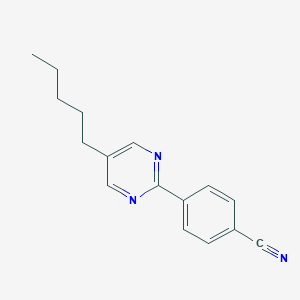

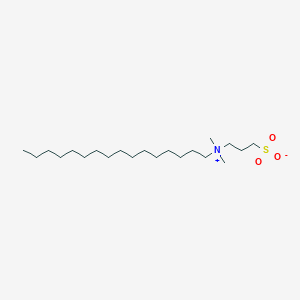
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
